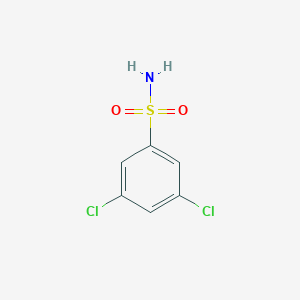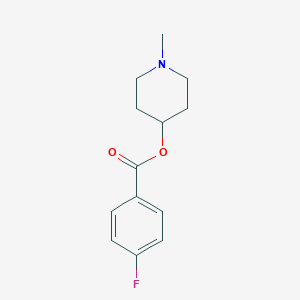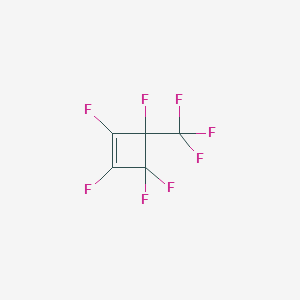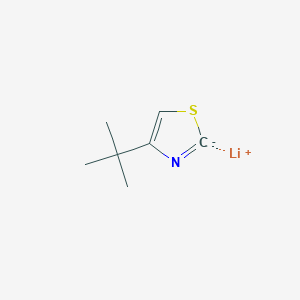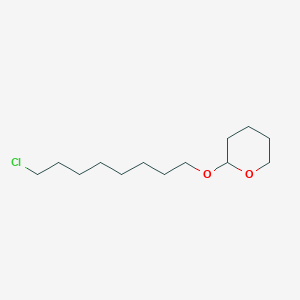
2-(8-chlorooctoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a substituted pyran derivative with the molecular formula C13H25ClO2. This compound is characterized by the presence of a tetrahydropyran ring substituted with an 8-chlorooctyl group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- typically involves the reaction of tetrahydropyran with 8-chlorooctanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorooctyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Applications De Recherche Scientifique
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chlorooctyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler analog without the chlorooctyl substitution.
2-Methoxytetrahydropyran: Contains a methoxy group instead of the chlorooctyl group.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid .
Uniqueness: 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is unique due to the presence of the 8-chlorooctyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
19754-57-5 |
|---|---|
Formule moléculaire |
C13H25ClO2 |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
Clé InChI |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCl |
| 19754-57-5 | |
Synonymes |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


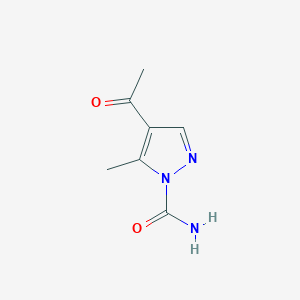
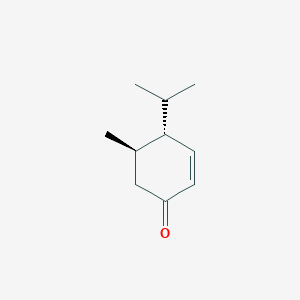
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
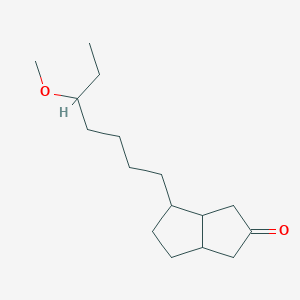
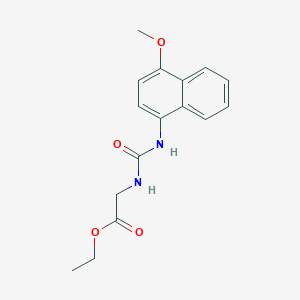
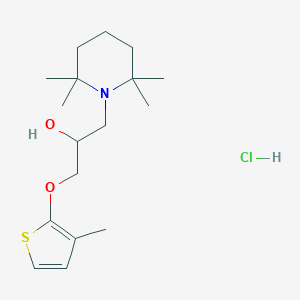
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
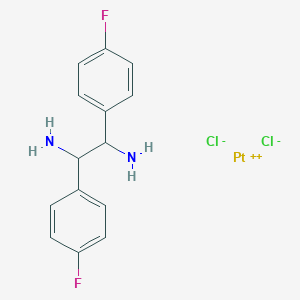
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
